molecular formula C14H18N2OS B5016135 3-[(4-methyl-1-piperidinyl)methyl]-1,3-benzoxazole-2(3H)-thione

3-[(4-methyl-1-piperidinyl)methyl]-1,3-benzoxazole-2(3H)-thione

Cat. No.: B5016135
M. Wt: 262.37 g/mol
InChI Key: JQQHQIUAQLHWQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-[(4-methyl-1-piperidinyl)methyl]-1,3-benzoxazole-2(3H)-thione” is a complex organic molecule. It contains a benzoxazole ring, which is a type of heterocyclic compound, and a piperidine ring, which is a common motif in many natural products and pharmaceuticals .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its exact molecular structure, the presence of any functional groups, and the conditions under which it’s stored or used .

Safety and Hazards

As with any chemical compound, handling “3-[(4-methyl-1-piperidinyl)methyl]-1,3-benzoxazole-2(3H)-thione” would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed information on safety and handling .

Properties

IUPAC Name

3-[(4-methylpiperidin-1-yl)methyl]-1,3-benzoxazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c1-11-6-8-15(9-7-11)10-16-12-4-2-3-5-13(12)17-14(16)18/h2-5,11H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQHQIUAQLHWQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CN2C3=CC=CC=C3OC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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